
(3S,4S)-4-Amino-8-fluoro-6-methylchroman-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S)-4-Amino-8-fluoro-6-methylchroman-3-OL is a chiral compound belonging to the chroman family Chromans are known for their diverse biological activities and are often found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-Amino-8-fluoro-6-methylchroman-3-OL typically involves several steps:
Starting Material: The synthesis often begins with a chroman derivative, such as 6-methylchroman-3-one.
Fluorination: Introduction of the fluorine atom at the 8th position can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.
Amination: The amino group at the 4th position can be introduced through reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The final step involves chiral resolution to obtain the (3S,4S) enantiomer, which can be achieved using chiral chromatography or crystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-4-Amino-8-fluoro-6-methylchroman-3-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups using reagents like sodium azide or potassium thiocyanate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed
Oxidation: Formation of 4-amino-6-methylchroman-3-one.
Reduction: Formation of 4-amino-8-fluoro-6-methylchroman-3-ol.
Substitution: Formation of 4-amino-8-azido-6-methylchroman-3-ol.
Scientific Research Applications
(3S,4S)-4-Amino-8-fluoro-6-methylchroman-3-OL has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders and cardiovascular diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S,4S)-4-Amino-8-fluoro-6-methylchroman-3-OL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-4-Amino-6-methylchroman-3-OL: Lacks the fluorine atom, which may result in different biological activities.
(3S,4S)-4-Amino-8-fluoro-6-chlorochroman-3-OL: Contains a chlorine atom instead of a methyl group, potentially altering its chemical properties.
Uniqueness
(3S,4S)-4-Amino-8-fluoro-6-methylchroman-3-OL is unique due to the presence of both fluorine and methyl groups, which can enhance its stability, lipophilicity, and biological activity compared to similar compounds.
Properties
Molecular Formula |
C10H12FNO2 |
|---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
(3S,4S)-4-amino-8-fluoro-6-methyl-3,4-dihydro-2H-chromen-3-ol |
InChI |
InChI=1S/C10H12FNO2/c1-5-2-6-9(12)8(13)4-14-10(6)7(11)3-5/h2-3,8-9,13H,4,12H2,1H3/t8-,9+/m1/s1 |
InChI Key |
VIINNTZJKRZUKA-BDAKNGLRSA-N |
Isomeric SMILES |
CC1=CC2=C(C(=C1)F)OC[C@H]([C@H]2N)O |
Canonical SMILES |
CC1=CC2=C(C(=C1)F)OCC(C2N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


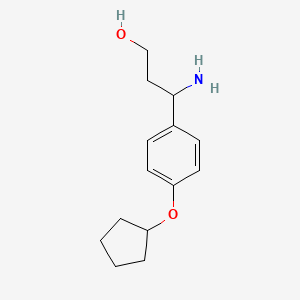
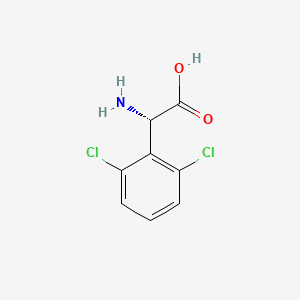
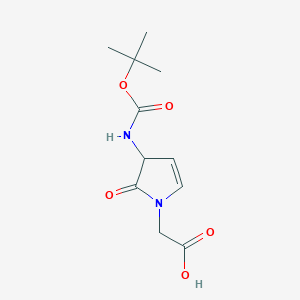

![8-Isopropyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B13054689.png)
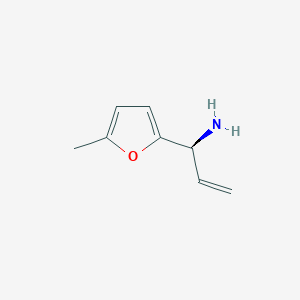
![1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13054701.png)

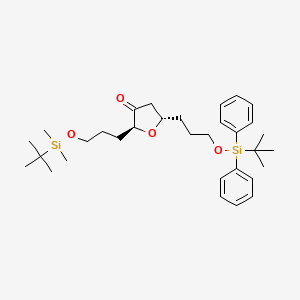
![Methyl 1-hydroxy-3,4-dihydro-1H-benzo[C][1,2]oxaborinine-7-carboxylate](/img/structure/B13054715.png)


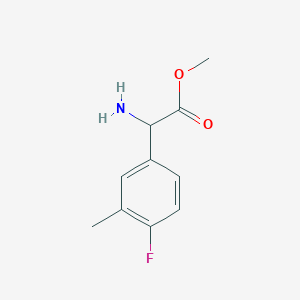
![8-(3-Fluoro-5-((3-methoxypropyl)thio)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13054744.png)
